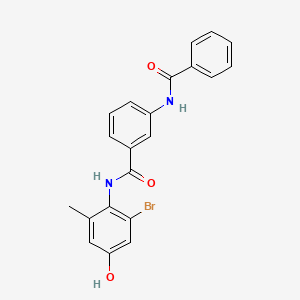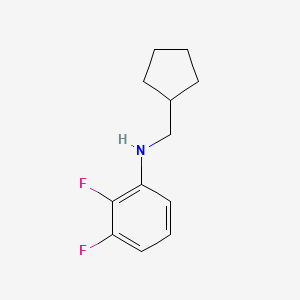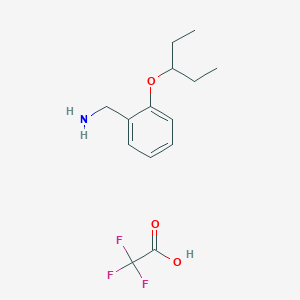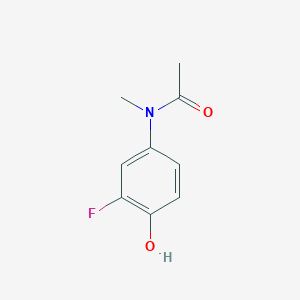![molecular formula C20H32N2O10 B12613341 2-[[14-(Dicarboxymethylamino)-14-oxotetradecanoyl]amino]propanedioic acid CAS No. 651313-00-7](/img/structure/B12613341.png)
2-[[14-(Dicarboxymethylamino)-14-oxotetradecanoyl]amino]propanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[14-(Dicarboxymethylamino)-14-oxotetradecanoyl]amino]propanedioic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[14-(Dicarboxymethylamino)-14-oxotetradecanoyl]amino]propanedioic acid typically involves multi-step organic reactions. One common method includes the reaction of tetradecanoyl chloride with malonic acid derivatives under controlled conditions. The reaction is often catalyzed by a base such as pyridine or triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[14-(Dicarboxymethylamino)-14-oxotetradecanoyl]amino]propanedioic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[[14-(Dicarboxymethylamino)-14-oxotetradecanoyl]amino]propanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[[14-(Dicarboxymethylamino)-14-oxotetradecanoyl]amino]propanedioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malonic Acid: A dicarboxylic acid with a simpler structure, used in similar chemical reactions.
Succinic Acid: Another dicarboxylic acid with applications in organic synthesis and industry.
Oxalic Acid: Known for its strong acidic properties and use in various chemical processes.
Uniqueness
2-[[14-(Dicarboxymethylamino)-14-oxotetradecanoyl]amino]propanedioic acid is unique due to its complex structure, which provides multiple reactive sites and functional groups. This complexity allows for a broader range of chemical reactions and applications compared to simpler dicarboxylic acids.
Eigenschaften
CAS-Nummer |
651313-00-7 |
|---|---|
Molekularformel |
C20H32N2O10 |
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
2-[[14-(dicarboxymethylamino)-14-oxotetradecanoyl]amino]propanedioic acid |
InChI |
InChI=1S/C20H32N2O10/c23-13(21-15(17(25)26)18(27)28)11-9-7-5-3-1-2-4-6-8-10-12-14(24)22-16(19(29)30)20(31)32/h15-16H,1-12H2,(H,21,23)(H,22,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32) |
InChI-Schlüssel |
ADIZKKPYZRWWBO-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCC(=O)NC(C(=O)O)C(=O)O)CCCCCC(=O)NC(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-6-[(4-bromoanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one](/img/structure/B12613267.png)
![1-[(2,4-Dichlorophenyl)methyl]-5-iodo-1H-indazole-3-carboxylic acid](/img/structure/B12613275.png)
![3-[Dimethyl(phenyl)silyl]hex-4-yn-3-ol](/img/structure/B12613282.png)





![1-[2-(4-Methyl-1,3-thiazol-2-yl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12613320.png)
![8,8-Dibromo-4-ethyl-3,5-dioxabicyclo[5.1.0]octane](/img/structure/B12613331.png)


![N-[1-Hydroxy-3-(naphthalen-1-yl)propan-2-yl]prop-2-ynamide](/img/structure/B12613344.png)
